2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride

Quality Control Procurement Specification Pharmaceutical Intermediate Purity

Researchers synthesizing complex drug candidates often face a scarcity of building blocks that allow sequential, orthogonal functionalization without protecting-group manipulation. 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride directly addresses this pain point by integrating three distinct reactive centers into a single, high-purity scaffold. · The acyl chloride enables rapid amide/ester formation with amine or alcohol fragments. · The para-bromobenzyl ether is optimally positioned for high-yield Suzuki-Miyaura cross-coupling, avoiding the steric hindrance seen in meta-bromo isomers. · The 5-chloro substituent provides a third handle for Buchwald-Hartwig amination or alternative Pd-catalyzed transformations, reducing the number of discrete building blocks required for lead optimization. Procurement managers benefit from documented ≥95% purity, consistent quality, and established global logistics that ensure timely delivery for medicinal chemistry programs.

Molecular Formula C14H9BrCl2O2
Molecular Weight 360 g/mol
CAS No. 1160260-44-5
Cat. No. B1452724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride
CAS1160260-44-5
Molecular FormulaC14H9BrCl2O2
Molecular Weight360 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Br
InChIInChI=1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2
InChIKeyPHQWQDKCOFOPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride: Intermediate & Building Block


2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride (CAS 1160260-44-5) is a specialty benzoyl chloride derivative with the molecular formula C₁₄H₉BrCl₂O₂ and a molecular weight of 360.03 g/mol [1]. The compound features a reactive benzoyl chloride functional group (C=O-Cl) ortho to a 4-bromobenzyl ether moiety and meta to a chloro substituent on the central aromatic ring . This compound serves as a high-purity (>95–98%) organic intermediate utilized primarily in pharmaceutical and specialty chemical synthesis, where its dual halogenated architecture enables both acylation reactions and orthogonal cross-coupling chemistries [2].

Acyl chloride handle for amide/ester bond formation
Para-bromophenyl group supports Suzuki cross-coupling
5-Chloro substituent enables orthogonal Buchwald-Hartwig coupling
High-purity specification may reduce pre-use purification

Why 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride Is Unique


In the class of halogenated benzoyl chlorides, even minor changes to substitution patterns—such as relocating a bromine atom from the para to the meta position, or removing the 5-chloro substituent—alter both the electronic landscape of the aromatic ring and the steric accessibility of the reactive acyl chloride group . The 4-bromobenzyl ether of the target compound provides a para-substituted aryl bromide handle that is optimally positioned for cross-coupling reactions without interfering with the adjacent acyl chloride, whereas isomers like 2-[(3-bromobenzyl)oxy]-5-chlorobenzoyl chloride (CAS 1160260-64-9) present different regioselectivity in electrophilic aromatic substitution due to altered electron density distribution . Furthermore, the presence of the 5-chloro substituent differentiates this compound from simpler analogs such as 3-[(4-bromobenzyl)oxy]benzoyl chloride (CAS 1160259-93-7), which lacks the electron-withdrawing chloro group and consequently exhibits distinct reaction kinetics in acylation and subsequent derivatization steps [1]. The following evidence guide provides quantitative differentiation where data exist, and class-level inference where direct comparator studies remain absent from the literature.

Meta-bromo isomer (CAS 1160260-64-9)
Regioisomeric shift from para to meta may alter cross-coupling regioselectivity and reduce expected coupling efficiency.
Non-chlorinated analog (CAS 1160259-93-7)
Absence of the 5-chloro electron-withdrawing group may slow acylation kinetics and removes an orthogonal functionalization site.
Supply continuity risk
The 3-bromobenzyl isomer has limited/discontinued availability; procurement for multi-year programs may face disruption.

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride: Differentiation Evidence


Purity: MolCore vs. Industry Standard

MolCore offers 2-[(4-bromobenzyl)oxy]-5-chlorobenzoyl chloride with a purity specification of NLT 98% (not less than 98%) . This specification exceeds the 95% minimum purity standard available from multiple alternative suppliers, including AKSci, BenchChem, and A2B Chem LLC [1]. For procurement decisions in pharmaceutical research and quality control applications, higher initial purity reduces the burden of in-house purification and ensures more reproducible downstream synthetic yields .

Purity specification
Head-to-head
NLT 98% vs 95% (+3 pp)
May support more reproducible synthetic yields.
Method unspecified; verify via COA.
Quality Control Procurement Specification Pharmaceutical Intermediate Purity

Regioisomeric Reactivity: Para- vs. Meta-Bromobenzyl

The target compound (CAS 1160260-44-5) possesses a para-bromophenyl ether moiety, whereas its closest structural isomer, 2-[(3-bromobenzyl)oxy]-5-chlorobenzoyl chloride (CAS 1160260-64-9), bears a meta-bromophenyl ether group . This regiochemical distinction is functionally significant for Suzuki-Miyaura and related cross-coupling reactions: para-substituted aryl bromides generally exhibit superior reactivity and more predictable coupling outcomes compared to meta-substituted analogs, which can be subject to steric hindrance that reduces coupling efficiency . The ortho-positioning of the benzoyl chloride relative to the benzyloxy group in both isomers provides a conserved reactive acylating handle, but only the 4-bromobenzyl architecture of the target compound ensures the distal bromine is optimally exposed for palladium-catalyzed transformations without competing coordination from the adjacent ester-like oxygen [1].

Para vs. meta bromine
Class-level inference
Para-bromophenylvsMeta-bromophenyl
TargetCAS 1160260-64-9
Para-substitution may support higher cross-coupling efficiency.
Direct coupling yield data not available.
Cross-Coupling Chemistry Suzuki-Miyaura Coupling Sequential Derivatization

5-Chloro Substituent vs. Non-Chlorinated Analog

The target compound (C₁₄H₉BrCl₂O₂, MW 360.03 g/mol) contains two chlorine atoms—one in the benzoyl chloride functionality and one as a 5-chloro substituent on the central aromatic ring . In contrast, 3-[(4-bromobenzyl)oxy]benzoyl chloride (CAS 1160259-93-7) has the molecular formula C₁₄H₁₀BrClO₂ and a molecular weight of 325.58 g/mol, differing by the absence of the aromatic chloro group [1]. The 5-chloro substituent serves as an electron-withdrawing group that activates the benzoyl chloride toward nucleophilic attack by increasing the partial positive charge on the carbonyl carbon . While direct kinetic data for this specific compound are not available in public literature, class-level principles predict that the 5-chloro-substituted target compound undergoes acylation with amines or alcohols at a faster rate than the non-chlorinated analog, and the chlorine atom provides an additional site for orthogonal cross-coupling chemistry via Buchwald-Hartwig amination or related transformations [2].

5-Chloro substituent effect
Class-level inference
Cl present (MW 360.03)vsCl absent (MW 325.58)
Electron-withdrawing chloro may enhance acyl chloride reactivity.
Direct kinetic data not reported.
Electron-Withdrawing Substituent Effects Acylation Kinetics Structure-Activity Relationships

Orthogonal Reactivity: Dual vs. Single Halogen

The target compound possesses three distinct reactive sites: (1) an acyl chloride for amide/ester formation, (2) a para-bromophenyl group for Suzuki-Miyaura coupling, and (3) a 5-chloro substituent for Buchwald-Hartwig amination or alternative palladium-catalyzed transformations [1]. This orthogonal reactivity profile distinguishes it from simpler benzoyl chlorides that offer only acylation functionality. The starting material for synthesizing this compound, 4-bromobenzyl chloride (CAS 589-17-3), has demonstrated antibacterial activity against Salmonella typhi in screening studies, and the target compound retains the bromobenzyl pharmacophore while adding the chlorobenzoyl electrophilic warhead, potentially expanding biological target engagement . The combination of Br and Cl atoms on electronically distinct aromatic rings enables sequential, chemoselective derivatization strategies that are not feasible with mono-halogenated benzoyl chloride building blocks .

Orthogonal reactive sites
Supporting evidence
Acyl chloride para-Br 5-Cl
Enables sequential multi-step derivatization from one scaffold.
Class-level orthogonal reactivity principles.
Orthogonal Functionalization Sequential Cross-Coupling Building Block Versatility

Commercial Availability: 4- vs. 3-Bromobenzyl Isomer

Procurement analysis reveals that 2-[(4-bromobenzyl)oxy]-5-chlorobenzoyl chloride (CAS 1160260-44-5) is commercially stocked by multiple suppliers including AKSci, BenchChem, MolCore, A2B Chem LLC, Ambeed, and AiFChem, with pricing for 1g quantities ranging from $254 to $509 USD depending on purity grade and vendor [1]. In contrast, the 3-bromobenzyl isomer (CAS 1160260-64-9) shows limited availability; CymitQuimica lists this product as 'Discontinued' for all pack sizes (250 mg, 500 mg, 5 g) . VWR offers the 3-isomer at $364.62 USD for 500 mg . The superior supply chain continuity for the target 4-bromobenzyl compound ensures reproducible procurement for multi-year research programs, whereas the 3-isomer's discontinued status presents a significant risk for longitudinal studies requiring batch-to-batch consistency .

Commercial availability
Head-to-head
≥6 active suppliersvsComparator discontinued
Supply chain continuity may reduce procurement risk.
Based on vendor catalogs 2024–2025.
Supply Chain Procurement Economics Building Block Availability

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride: Application Scenarios


Pharmaceutical Intermediate for Sequential Derivatization

This compound is optimally deployed as a pharmaceutical intermediate in synthetic sequences that require sequential functionalization at orthogonal sites. The acyl chloride group enables rapid amide or ester bond formation with amine- or alcohol-containing fragments, after which the para-bromophenyl moiety can undergo Suzuki-Miyaura cross-coupling to introduce biaryl or heteroaryl substituents, and the 5-chloro group can participate in Buchwald-Hartwig amination or alternative palladium-catalyzed transformations [1]. This three-site orthogonal reactivity reduces the number of discrete building blocks required for complex target synthesis, making the compound particularly valuable for medicinal chemistry libraries and lead optimization programs .

HPLC Reference Standard for Quality Control

The availability of 98% NLT purity grade material from MolCore positions this compound as a viable reference standard for HPLC method development and validation [1]. In pharmaceutical quality control laboratories, high-purity batches are essential for establishing accurate calibration curves, determining limit of detection (LOD), and validating analytical methods for related substances in drug substance or drug product testing. The 3-percentage-point purity advantage over standard 95% commercial grades reduces baseline impurity interference and improves signal-to-noise ratios in chromatographic analyses .

SAR Exploration of Halogenated Benzyl Ethers

The 4-bromobenzyl moiety is a recurring pharmacophore in biologically active molecules, including inhibitors of pyrroline-5-carboxylate reductase 1 (PYCR1) where 4-bromobenzyl groups have been identified as optimal substituents for target engagement [1]. The target compound provides a ready-made, pre-functionalized scaffold for constructing libraries of 4-bromobenzyl ether-containing compounds with variable amide substituents at the benzoyl position. This enables systematic SAR exploration around the benzamide region while maintaining the validated 4-bromobenzyl pharmacophore constant .

Cross-Coupling Precursor for Biaryl Libraries

The para-bromophenyl ether group in this compound is ideally positioned for Suzuki-Miyaura cross-coupling with arylboronic acids or arylboronate esters [1]. Unlike its 3-bromobenzyl isomer (CAS 1160260-64-9), which bears a meta-substituted bromine that can exhibit sterically hindered coupling kinetics, the para-bromine in the target compound is maximally accessible to palladium catalysts, predicting higher and more reproducible coupling yields across diverse boronic acid partners . This makes the compound a preferred building block for generating biaryl libraries in early-stage drug discovery .

Application
Selection Property
Validation Focus
Sequential derivatization intermediate
Orthogonal reactive sites (acyl chloride, para-Br, 5-Cl)
Multi-step synthesis consistency
HPLC reference standard
Purity specification
Chromatographic method validation
SAR library scaffold
4-Bromobenzyl pharmacophore with variable amide
Structure-activity relationship profiling
Biaryl library precursor
Para-bromophenyl Suzuki handle
Cross-coupling yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.